molecular formula C6H3Cl2N3S2 B1601030 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 87789-35-3

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Cat. No. B1601030
CAS RN: 87789-35-3
M. Wt: 252.1 g/mol
InChI Key: LGWQAKNSIYXJPN-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3S2 and a molecular weight of 253.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidines, including 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, has been described in various studies . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Physical And Chemical Properties Analysis

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a solid substance with a molecular weight of 253.16 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

    Scientific Field: Medicinal Chemistry

    • Application Summary : Thiazolo[4,5-d]pyrimidines, such as 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, have been the focus of a great deal of interest due to their antimicrobial, antiviral, and antitumor activities . They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II . They have also shown potent and selective human adenosine A receptor and vanilloid receptor I TRPVI antagonism .
    • Methods of Application/Experimental Procedures : The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .
    • Results/Outcomes : The synthesized compounds were subjected to antibacterial evaluations .

    Scientific Field: Pharmacology

    • Application Summary : Some thiazolopyrimidines have been found to possess anti-inflammatory and analgesic activities .
    • Methods of Application/Experimental Procedures : A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
    • Results/Outcomes : The synthesized compounds were subjected to anti-inflammatory and analgesic activity evaluations .

    Scientific Field: Antidepressant Research

    • Application Summary : Thiazolo[4,5-d]pyrimidines have been used in screening tests to evaluate antidepressant drugs .
    • Methods of Application/Experimental Procedures : The duration of immobilization in these tests is considered a measure of the depressive state .
    • Results/Outcomes : The results of these tests can help in the development of new antidepressant drugs .

    Scientific Field: Biological Research

    • Application Summary : 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine has been used in biological research .
    • Methods of Application/Experimental Procedures : The specific methods of application in biological research can vary widely depending on the specific research goals .
    • Results/Outcomes : The outcomes of this research can contribute to our understanding of biological processes .

    Scientific Field: Chemical Synthesis

    • Application Summary : “5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine” is used in the synthesis of various chemical compounds .
    • Methods of Application/Experimental Procedures : The specific methods of application in chemical synthesis can vary widely depending on the specific synthesis goals .
    • Results/Outcomes : The outcomes of this research can contribute to the development of new chemical compounds .

    Scientific Field: Drug Discovery

    • Application Summary : Thiazolo[4,5-d]pyrimidines have been used in drug discovery for their potential therapeutic applications .
    • Methods of Application/Experimental Procedures : These compounds are usually synthesized and then tested for their biological activities .
    • Results/Outcomes : The outcomes of this research can contribute to the discovery of new drugs .

Safety And Hazards

The safety information available indicates that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5,7-dichloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S2/c1-12-6-11-4-2(13-6)3(7)9-5(8)10-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQAKNSIYXJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515418
Record name 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

CAS RN

87789-35-3
Record name 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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